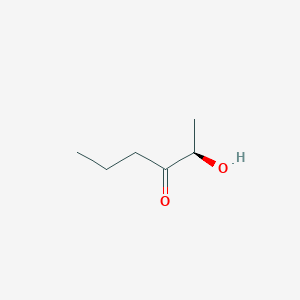![molecular formula C19H14O12 B160941 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 139163-18-1](/img/structure/B160941.png)
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a naturally occurring ellagitannin, a type of polyphenolic compound. It is known for its antimicrobial activity and its role as an inhibitor of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . This compound is found in various plants and has been studied for its potential health benefits and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione can be synthesized through the iodination of 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside . The process involves the following steps:
Iodination: 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside is iodinated to form the intermediate compound.
Deprotection: The intermediate is then deprotected to yield ellagic acid 4-O-xylopyranoside.
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside typically involves extraction from natural sources, such as plants rich in ellagitannins. The extraction process includes:
Plant Material Collection: Harvesting plant materials containing ellagitannins.
Extraction: Using solvents like ethanol or methanol to extract the ellagitannins.
Purification: Purifying the extract through techniques like chromatography to isolate ellagic acid 4-O-xylopyranoside.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Hydrolysis of ellagitannins can yield ellagic acid and its glycosides.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or enzymatic conditions are typically used for hydrolysis.
Major Products:
Oxidation Products: Various oxidized derivatives of ellagic acid.
Hydrolysis Products: Ellagic acid and its glycosides.
Applications De Recherche Scientifique
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in studying bacterial inhibition.
Xanthine Oxidase Inhibition: Its role as a xanthine oxidase inhibitor is significant in research related to gout and hyperuricemia.
Anti-inflammatory Properties: It has been studied for its potential to inhibit inflammatory responses.
Cancer Research: Ellagic acid derivatives, including ellagic acid 4-O-xylopyranoside, have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Mécanisme D'action
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione exerts its effects through several mechanisms:
Xanthine Oxidase Inhibition: It inhibits xanthine oxidase, reducing the production of uric acid and reactive oxygen species.
Antimicrobial Action: It disrupts microbial cell walls and inhibits essential enzymes in bacteria.
Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Anticancer Mechanism: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic proteins (Bcl-2).
Comparaison Avec Des Composés Similaires
- Ellagic acid
- 3-O-methylellagic acid 4-O-β-D-xylopyranoside
- 3,3’-Di-O-methylellagic acid 4’-O-β-D-xylopyranoside
- 3,4’-Di-O-methylellagic acid
- 3,8-Di-O-methylellagic acid
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione stands out due to its unique combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
139163-18-1 |
|---|---|
Formule moléculaire |
C19H14O12 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1 |
Clé InChI |
KNURQRIPZJJYQO-PJIMMEPBSA-N |
SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
| 139163-18-1 | |
Synonymes |
EABXP ellagic acid 4-O-xylopyranoside ellagic acid-4-O-beta-D-xylopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)






